![molecular formula C12H13N3O3 B2444763 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole CAS No. 1240568-18-6](/img/structure/B2444763.png)
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
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Description
Scientific Research Applications
Nickel Catalysts in Ethylene Oligomerization
Nickel(II) complexes with phenyl ether-pyrazol ligands, including variants similar to 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole, have been synthesized and utilized as precatalysts in ethylene oligomerization, showing moderate to high activities. These catalysts, when activated with different co-catalysts, demonstrated good selectivity towards the production of 1-butene, highlighting the influence of ligand environment and reaction parameters on catalytic performance (Ulbrich et al., 2013).
Reactivity of Nitropyrazoles
Research on 3,4,5-Trinitropyrazole and its derivatives, involving nitration and reactions with various nucleophiles, has provided insights into the synthesis and chemical behavior of nitropyrazoles. These reactions are crucial for developing energetic materials with potential applications in explosives and propellants (Dalinger et al., 2013).
Synthesis of Amino and Nitro Derivatives
Studies on pyrazoles containing tetrazole substituents have led to the regioselective introduction of nitro groups, producing isomeric mononitropyrazoles. This research contributes to the understanding of nitropyrazole chemistry and its application in synthesizing novel compounds with potential utility in various fields (Dalinger et al., 2016).
Energetic Material Development
Innovations in pyrazole synthesis have enabled the creation of energetic pyrazole compounds bearing both furazan and trinitromethyl groups. This advancement outlines a pathway for producing nitropyrazoles with promising explosive properties, contributing to the development of high-energy materials (Dalinger et al., 2016).
Synthesis and Characterization of Pyrazole Derivatives
Hydroxymethyl pyrazole derivatives have been synthesized and characterized, leading to the identification of compounds with significant biological activity, including antitumor, antifungal, and antibacterial properties. This research highlights the potential of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).
properties
IUPAC Name |
3-nitro-1-(3-phenoxypropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)12-7-9-14(13-12)8-4-10-18-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYBSGFYRHLFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole |
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